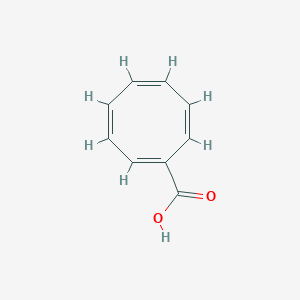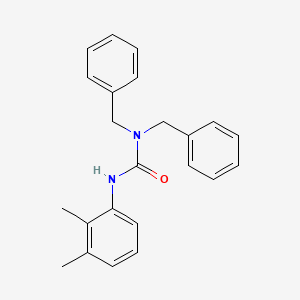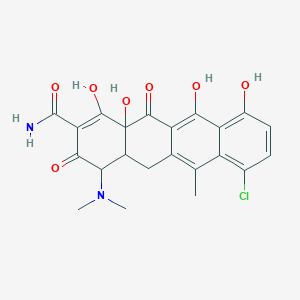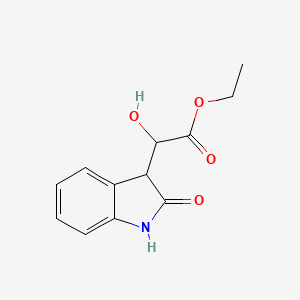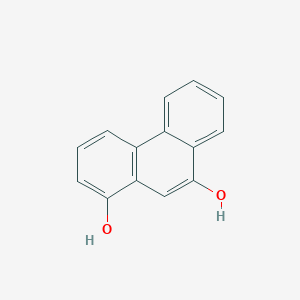
1,9-Phenanthrenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Phenanthrenediol is a polycyclic aromatic hydrocarbon with the molecular formula C14H10O2. It consists of a phenanthrene backbone with two hydroxyl groups attached at the 1 and 9 positions.
準備方法
1,9-Phenanthrenediol can be synthesized through several methods. One common synthetic route involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution. The reaction is typically carried out in a Soxhlet apparatus, and the product is purified through recrystallization from benzene . Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient solvents and reagents to optimize yield and purity .
化学反応の分析
1,9-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction of phenanthrenequinone yields this compound.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,9-Phenanthrenediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research indicates its potential in developing new pharmaceuticals due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
作用機序
The mechanism of action of 1,9-Phenanthrenediol involves its interaction with various molecular targets and pathways. Its hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
1,9-Phenanthrenediol can be compared to other phenanthrenediols, such as 9,10-Phenanthrenediol. While both compounds share a similar phenanthrene backbone, the position of the hydroxyl groups differentiates their chemical properties and reactivity. For example, 9,10-Phenanthrenediol has hydroxyl groups at the 9 and 10 positions, which can lead to different reaction pathways and applications .
Similar compounds include:
- 9,10-Phenanthrenediol
- 9,10-Dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol
- 3,4-δ-Dehydrotocopherol
These compounds share structural similarities but differ in their specific functional groups and positions, leading to unique properties and applications .
特性
CAS番号 |
85337-40-2 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
phenanthrene-1,9-diol |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-6-10-9-4-1-2-5-11(9)14(16)8-12(10)13/h1-8,15-16H |
InChIキー |
ACQLQQHWNCHBLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=C2O)C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)




![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
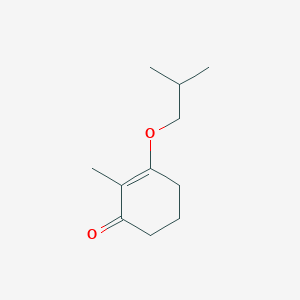
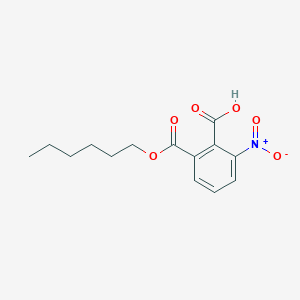
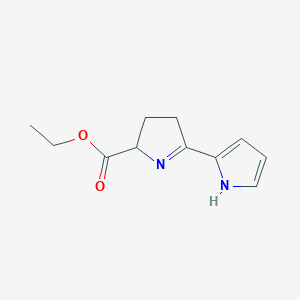
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
